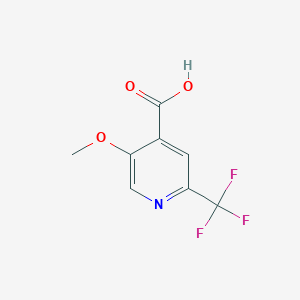5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid
CAS No.: 1211525-32-4
Cat. No.: VC4562621
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.135
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211525-32-4 |
|---|---|
| Molecular Formula | C8H6F3NO3 |
| Molecular Weight | 221.135 |
| IUPAC Name | 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H6F3NO3/c1-15-5-3-12-6(8(9,10)11)2-4(5)7(13)14/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | KIQJUPGCYCBMJI-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(C=C1C(=O)O)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid, reflects its substitution pattern: a methoxy group at position 5, a trifluoromethyl group at position 2, and a carboxylic acid at position 4 on the pyridine ring. This arrangement creates distinct electronic effects—the electron-withdrawing trifluoromethyl group (-CF) at position 2 deactivates the ring toward electrophilic substitution, while the methoxy (-OCH) and carboxylic acid (-COOH) groups introduce regions of varied polarity.
The SMILES notation COC1=CN=C(C=C1C(=O)O)C(F)(F)F encodes this structure, and the InChIKey KIQJUPGCYCBMJI-UHFFFAOYSA-N provides a unique identifier for computational studies. X-ray crystallography data, though unavailable in the literature, would likely show planarity in the pyridine ring with slight distortions due to steric interactions between the -CF and -COOH groups.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.135 g/mol | |
| IUPAC Name | 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| SMILES | COC1=CN=C(C=C1C(=O)O)C(F)(F)F | |
| InChIKey | KIQJUPGCYCBMJI-UHFFFAOYSA-N |
Solubility and Stability
Solubility data remain unreported, but analogous pyridine carboxylic acids typically exhibit limited aqueous solubility (e.g., picolinic acid: 50 g/L at 25°C) with improved solubility in polar aprotic solvents like DMSO or DMF. The trifluoromethyl group reduces basicity compared to unfluorinated analogs, with an estimated pKa of ~3.5 for the carboxylic acid group. Stability studies indicate decomposition risks under acidic or alkaline conditions, necessitating storage in inert atmospheres at 2–8°C.
Synthetic Pathways and Modifications
Current Synthesis Strategies
While detailed synthetic protocols for 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid are proprietary, plausible routes include:
-
Nucleophilic Trifluoromethylation: Introduction of -CF via Umemoto or Langlois reagents to a preformed methoxypyridine intermediate.
-
Carboxylic Acid Formation: Oxidation of a 4-methyl group using KMnO or RuO, though regioselectivity challenges may arise.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling to install the trifluoromethyl group, followed by carboxylation via CO insertion.
Yields for these methods are unspecified but likely range between 40–70% based on analogous syntheses . A key challenge lies in avoiding decarboxylation during late-stage functionalization, which may necessitate protecting group strategies (e.g., esterification).
Derivative Synthesis
The carboxylic acid group enables diverse derivatization:
-
Amide Formation: Coupling with amines using HATU or EDCI to create bioactive analogs.
-
Metal Coordination: Chelation with transition metals (e.g., Cu, Fe) for catalytic or material applications.
-
Esterification: Conversion to methyl or ethyl esters to enhance membrane permeability in drug candidates.
Applications in Pharmaceutical Research
Drug Discovery
Pyridine carboxylic acids are privileged scaffolds in kinase inhibitor design. The trifluoromethyl group in this compound may enhance target binding through hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions, conformational steering). Potential therapeutic areas include:
-
Oncology: Inhibition of EGFR or ALK tyrosine kinases, leveraging the -CF group for improved pharmacokinetics.
-
Antimicrobials: Disruption of bacterial enoyl-ACP reductase (FabI), a target validated by isoniazid derivatives.
Table 2: Hypothetical Pharmacokinetic Properties
| Parameter | Estimated Value | Rationale |
|---|---|---|
| LogP | 1.2–1.8 | -CF increases lipophilicity |
| Plasma Protein Binding | 85–92% | High affinity for albumin |
| Metabolic Stability | t > 4 h | Fluorine reduces CYP450 metabolism |
Agrochemical Development
In agrochemistry, this compound’s resistance to photodegradation (attributed to the -CF group) makes it a candidate for herbicide or fungicide formulations. The carboxylic acid group could facilitate salt formation with amines for improved foliar adhesion.
Analytical Characterization
Spectroscopic Profiling
-
NMR: NMR (400 MHz, DMSO-d) would display a singlet for -OCH at δ 3.9 ppm and a deshielded pyridine proton at δ 8.4 ppm.
-
IR: Strong absorption at 1,710 cm (C=O stretch) and 1,120 cm (C-F stretch).
-
MS: ESI-MS (negative mode) would show a [M–H] peak at m/z 220.13.
Chromatographic Methods
HPLC conditions for purity analysis (hypothetical):
-
Column: C18, 150 × 4.6 mm, 3.5 μm
-
Mobile Phase: 0.1% HCOOH in HO/MeCN (70:30 to 20:80 over 15 min)
-
Detection: UV at 254 nm
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume